3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one: is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an allylamino group and a methyl group attached to the triazine ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of allylamine with a suitable precursor of the triazine ring. One common method is the cyclization of an appropriate allylamine derivative with a methyl-substituted triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The allylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its triazine ring structure is a common motif in many biologically active compounds, making it a valuable starting point for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The allylamino group can form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
- 3-(diallylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- 3-(allylamino)-6-ethyl-1,2,4-triazin-5(4H)-one
- 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-thione
Uniqueness: 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the allylamino group enhances its reactivity, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
6-methyl-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYONGSYYOKRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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